Lower LogP of Monothio Acid vs. Dithio Analog Affects Solubility and Bioavailability
The monothio acid (1H-Azepine-1-carbothioic acid, hexahydro-) exhibits a predicted LogP of 1.85, which is 0.35 units lower than the predicted LogP of 2.2 for its dithio analog (azepane-1-carbodithioic acid) . This difference indicates greater hydrophilicity, which can influence solubility, membrane permeability, and formulation behavior.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.85 |
| Comparator Or Baseline | Azepane-1-carbodithioic acid (CAS 874-56-6): LogP = 2.2 |
| Quantified Difference | ΔLogP = 0.35 (lower for target) |
| Conditions | Predicted values (XLogP) from chemical database calculations. |
Why This Matters
For applications requiring aqueous solubility or specific logD profiles (e.g., metabolite studies, pro-herbicide design), the lower LogP of the monothio acid offers a distinct advantage over the more lipophilic dithio analog.
